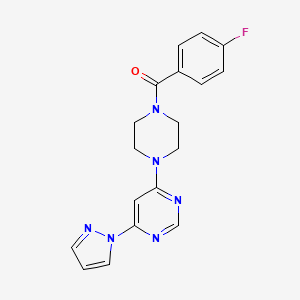
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyrimidine, a piperazine, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in pi stacking interactions or hydrogen bonding, which could affect the compound’s properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially improving its ability to cross cell membranes .Scientific Research Applications
Anticonvulsant Agent Development
A new anticonvulsant drug candidate, Epimidin, which shares a similar chemical structure with the compound of interest, has shown promise. A new HPLC method for determining related substances in Epimidin was developed and validated, indicating its potential in treating convulsions (Severina et al., 2021).
Anticancer Activity in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates were designed, synthesized, and evaluated for their anticancer activity in cervical cancer cells, such as HeLa and SiHa. These compounds showed antiproliferative activity, induced cell-cycle arrest, and activated p53, indicating their potential as therapeutic agents (Kamal et al., 2012).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Evaluation of Novel Heterocycles
The synthesis and evaluation of novel heterocycles for antimicrobial and anticancer activity were explored. New heterocyclic compounds showed promising results in vitro and in vivo, highlighting the versatility of such compounds in drug development (Fahim et al., 2021).
Development of Precipitation-Resistant Formulation
Research into developing a precipitation-resistant solution formulation for a poorly water-soluble compound related to arrhythmia treatment showed that a solubilized, precipitation-resistant formulation achieved the highest plasma concentrations, offering insights into formulation strategies for such compounds (Burton et al., 2012).
Mechanism of Action
The mechanism of action would depend on the biological target of the compound. Given its structure, it could potentially interact with a variety of enzymes or receptors. For example, pyrazole and pyrimidine rings are often found in kinase inhibitors, so this compound might have activity against certain kinases .
Future Directions
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-14(3-5-15)18(26)24-10-8-23(9-11-24)16-12-17(21-13-20-16)25-7-1-6-22-25/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAALRRZATGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
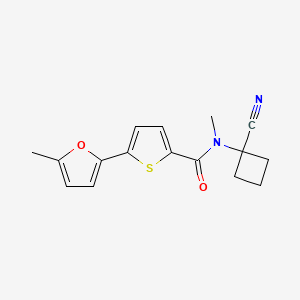
![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)


![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)
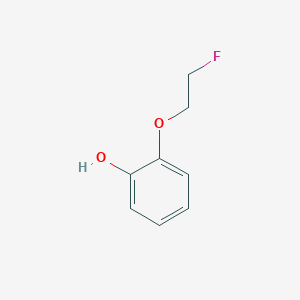
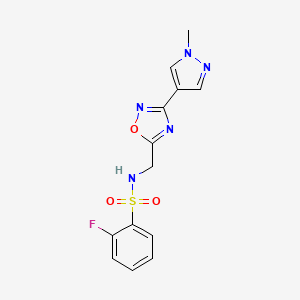


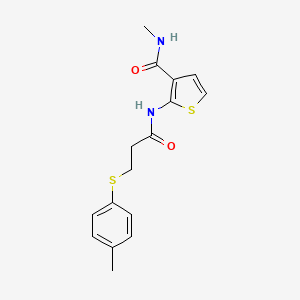
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)

